5'-Bromospiro[cyclopropane-1,3'-indoline]
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Overview
Description
5’-Bromospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C10H10BrN It is characterized by the presence of a bromine atom attached to a spirocyclic structure that includes both a cyclopropane ring and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro[cyclopropane-1,3’-indoline] typically involves the reaction of indoline derivatives with brominating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at low temperatures to ensure selective bromination at the desired position on the indoline ring.
Industrial Production Methods
While specific industrial production methods for 5’-Bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[cyclopropane-1,3’-indoline] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline moiety can be oxidized to form corresponding indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted indoline derivatives.
Oxidation Reactions: Products include indole derivatives.
Reduction Reactions: Products include de-brominated or modified cyclopropane-indoline compounds.
Scientific Research Applications
5’-Bromospiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5’-Bromospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5’-Chlorospiro[cyclopropane-1,3’-indoline]
- 5’-Fluorospiro[cyclopropane-1,3’-indoline]
- 5’-Iodospiro[cyclopropane-1,3’-indoline]
Uniqueness
5’-Bromospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXSHDQOFNHDIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720973 |
Source
|
Record name | 5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-03-8 |
Source
|
Record name | 5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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